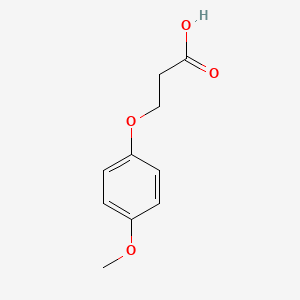

3-(4-Methoxyphenoxy)propanoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153948. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-(4-methoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-2-4-9(5-3-8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTCAUQLJIKBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302814 | |

| Record name | 3-(4-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20811-60-3 | |

| Record name | 20811-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Methoxyphenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Phenoxypropanoic Acid Chemistry

Phenoxypropanoic acids are a class of organic compounds characterized by a phenoxy group (a phenyl ring attached to an oxygen atom) linked to a propanoic acid moiety. The core structure allows for various isomers depending on the attachment point of the phenoxy group to the propanoic acid chain.

3-(4-Methoxyphenoxy)propanoic acid is structurally defined by the ether linkage at the third carbon of the propanoic acid chain and a methoxy (B1213986) group (-OCH₃) at the para-position (position 4) of the phenyl ring. This specific arrangement distinguishes it from its isomers, such as 2-(4-methoxyphenoxy)propanoic acid, where the linkage is at the second carbon. This structural nuance is critical as it dictates the molecule's chemical and physical properties. The broader family of phenoxy acids, including phenoxyacetic and phenoxypropionic acids, are recognized for a wide spectrum of biological activities, which has historically fueled interest in their synthesis and derivatization. nih.gov

Significance in Organic Synthesis and Medicinal Chemistry Research

The primary significance of 3-(4-Methoxyphenoxy)propanoic acid in the current research landscape lies in its role as a building block or intermediate in organic synthesis. crysdotllc.com Chemical suppliers feature it in their catalogs predominantly for laboratory and research purposes, indicating its utility in constructing more complex molecules. bldpharm.comcrysdotllc.com

While extensive biological activity studies on this specific molecule are not widely published, the broader class of phenoxypropanoic and phenoxyacetic acid derivatives has been investigated for various pharmacological and agrochemical applications, including herbicidal and nematicidal activities. nih.govoup.comgoogle.com For instance, related phenoxyacetic acid derivatives have been explored as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov

The value of this compound is therefore largely potential. Medicinal chemists can utilize its scaffold to generate libraries of novel compounds. By modifying the carboxylic acid group, the phenyl ring, or the ether linkage, researchers can systematically explore the structure-activity relationships of new derivatives. This approach is a common strategy in drug discovery, where scaffolds like 3-((4-hydroxyphenyl)amino)propanoic acid have been used to develop candidates targeting multidrug-resistant pathogens. nih.gov

Current State of Academic Research on 3 4 Methoxyphenoxy Propanoic Acid

Established Synthetic Routes for this compound

The creation of this compound can be achieved through several synthetic methodologies. These routes are designed to be efficient and yield a product of high purity.

Phase Transfer Catalysis Approaches in Synthesis

Phase transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of ethers and esters, offering advantages such as mild reaction conditions, high yields, and simplified product isolation. In the context of synthesizing compounds structurally related to this compound, such as 2-(4-methoxyphenoxy)propanoic acid, PTC has been successfully employed. google.com This method typically involves the reaction of a phenoxide with a haloalkanoic acid in a biphasic system, facilitated by a phase transfer catalyst.

The general mechanism involves the transfer of the water-soluble phenoxide anion into the organic phase by the catalyst, where it can then react with the haloalkanoic acid. This continuous extraction of the product into the organic phase drives the reaction forward, leading to improved conversion rates and yields. google.com

Key Features of Phase Transfer Catalysis in Similar Syntheses:

| Feature | Description |

| Reactants | p-Hydroxyanisole (or a substituted phenol) and a haloalkanoic acid (e.g., 2-chloropropionic acid). google.com |

| Catalysts | Quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or other phase transfer agents. google.com |

| Solvent System | A biphasic system, typically water and an organic solvent (e.g., ether, n-hexane). google.com |

| Advantages | Higher yields, milder reaction conditions, and easier product separation compared to traditional methods. google.com |

Other Chemical Synthesis Pathways

Beyond phase transfer catalysis, other chemical synthesis pathways for this compound and its analogs have been developed. A common approach involves the Williamson ether synthesis, where a sodium salt of 4-methoxyphenol (sodium p-methoxyphenate) is reacted with a 3-halopropanoic acid or its ester. google.com This reaction is typically carried out in a suitable solvent under basic conditions to facilitate the nucleophilic substitution.

Another documented method involves the reaction of 4-aminophenol (B1666318) with acrylic acid, leading to the formation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. nih.gov While not a direct synthesis of this compound, this pathway demonstrates the formation of a similar propanoic acid backbone attached to a substituted phenol, which could be conceptually adapted.

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound molecule serves as a versatile scaffold for the synthesis of various derivatives and analogues. These modifications are often pursued to explore structure-activity relationships for specific applications.

Esterification and Alkylation Reactions

The carboxylic acid and the aromatic ring of this compound are amenable to a range of chemical modifications, including esterification and alkylation.

Esterification: The carboxylic acid group can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. tandfonline.com This reaction is a standard transformation in organic synthesis and allows for the introduction of various alkyl or aryl groups at the carboxylate position. For instance, the methyl ester of this compound has been synthesized and characterized. guidechem.com

Alkylation: Alkylation reactions can be performed on the phenolic oxygen if a free hydroxyl group is present in a related precursor, or potentially on the aromatic ring under specific conditions. Studies on the alkylation of the structurally similar 2-(4-methoxyphenoxy)propanoic acid have shown that modifying the alkyl chain can influence the molecule's properties. tandfonline.com

Examples of Esterification and Alkylation Products:

| Derivative Type | Example Compound |

| Ester | Methyl 3-(4-methoxyphenoxy)propanoate guidechem.com |

| Related Ester | Ethyl 2-(4-methoxyphenoxy)propanoate tandfonline.com |

| Alkylated Analogue | Methyl-substituted derivatives of 2-(4-methoxyphenoxy)propanoic acid tandfonline.com |

Formation of Complex Molecular Architectures Utilizing the Propanoic Acid Moiety

The propanoic acid moiety of this compound is a key functional group that enables its incorporation into more complex molecular architectures. The carboxylic acid can be activated and coupled with amines to form amides, or with other nucleophiles to create a diverse array of derivatives.

For example, research on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has demonstrated the synthesis of hydrazides by reacting the corresponding ester with hydrazine. nih.gov These hydrazides can then be further reacted with various carbonyl compounds to form hydrazones, or with diketones to generate heterocyclic structures like dimethylpyrrole derivatives. nih.gov Such strategies highlight the potential of the propanoic acid functional group to act as a handle for constructing larger and more intricate molecules with potential applications in fields like medicinal chemistry. nih.gov The strategic integration of the phenoxypropanoic acid scaffold into larger molecules holds promise for the development of novel compounds with tailored properties. nih.gov

Advanced Spectroscopic Characterization Techniques

The elucidation of the molecular structure of this compound and its derivatives relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the compound's atomic composition, bonding, and chemical environment. While specific experimental data for this compound is not extensively documented in publicly available literature, the expected spectroscopic characteristics can be inferred from the analysis of its constituent functional groups and comparison with closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, and the aliphatic protons of the propanoic acid chain. The aromatic protons would likely appear as two distinct doublets in the region of δ 6.8-7.2 ppm, characteristic of a para-substituted benzene (B151609) ring. The methoxy group protons would present as a sharp singlet around δ 3.7-3.8 ppm. The methylene (B1212753) protons of the propanoic acid chain would show specific splitting patterns due to their coupling with each other.

The ¹³C NMR spectrum would complement this information by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found significantly downfield, typically in the range of δ 170-180 ppm. The aromatic carbons would appear between δ 110-160 ppm, with the carbon attached to the ether oxygen and the methoxy group showing distinct chemical shifts. The aliphatic carbons of the propanoic acid chain would resonate at higher field. For comparison, the spectroscopic data for the related compound 3-phenylpropanoic acid shows ¹H NMR signals at δ 7.17-7.34 (m, 5H), 2.97 (t, 2H), and 2.69 (t, 2H), and ¹³C NMR peaks at δ 179.82, 140.28, 128.71, 128.41, 126.52, 35.64, and 30.73. blogspot.com

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. youtube.comyoutube.com In the IR spectrum of this compound, a broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. docbrown.info A strong, sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group. docbrown.info The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1400-1600 cm⁻¹ region. The ether linkage (C-O-C) would exhibit characteristic stretching vibrations in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure. youtube.com For this compound (C₁₀H₁₂O₄), the molecular ion peak [M]⁺ would be expected at m/z 196. The fragmentation pattern would likely involve the loss of the carboxylic acid group (COOH, 45 Da) and cleavage of the ether bond, leading to characteristic fragment ions.

A study on the synthesis and characterization of organotin(IV) derivatives of a related compound, 2-(N-maleoyl)-3-phenylpropanoic acid, demonstrated the use of these spectroscopic techniques to confirm the structure of the resulting compounds. researchgate.net

| Spectroscopic Data for 3-Phenylpropanoic Acid | |

| Technique | Observed Signals (δ ppm or cm⁻¹) and Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.34 – 7.17 (m, 5H, Ar-H), 2.97 (t, J = 7.8 Hz, 2H, -CH₂-), 2.69 (t, J = 7.8 Hz, 2H, -CH₂-). blogspot.com |

| ¹³C NMR (101 MHz, CDCl₃) | δ 179.82 (C=O), 140.28, 128.71, 128.41, 126.52 (Ar-C), 35.64 (-CH₂-), 30.73 (-CH₂-). blogspot.comchemicalbook.com |

| Spectroscopic Data for 3-Phenoxypropanoic Acid | |

| Technique | Observed Signals (δ ppm or cm⁻¹) and Interpretation |

| ¹³C NMR | Provides signals for the different carbon environments in the molecule. chemicalbook.com |

Crystallographic Analysis of Phenoxypropanoic Acid Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. dntb.gov.uaamericanpharmaceuticalreview.comunits.it While the crystal structure of this compound itself has not been reported, the analysis of its analogues provides valuable insights into the expected molecular conformation, packing, and intermolecular interactions.

A study on the crystal structure of (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid revealed that the acid molecules form centrosymmetric hydrogen-bonded cyclic dimers through their carboxylic acid groups, with an O···O distance of 2.619(4) Å. The crystals were found to be triclinic, belonging to the P1 space group. researchgate.net This dimeric association via hydrogen bonds is a common feature in the crystal structures of carboxylic acids.

In another relevant study, the crystal structure of 3-(2,5-di-methoxy-phen-yl)propionic acid was determined. nih.gov In this molecule, the propionic side chain is in a fully extended trans configuration. The crystal packing is characterized by hydrogen-bonded dimers forming R₂²(8) rings. These dimers are then stacked along the b-axis. The aromatic rings within a dimer are parallel but offset, while the benzene rings of neighboring dimers are nearly perpendicular to each other. nih.gov

The crystallographic analysis of salts prepared from (R)-2-methoxy-2-(1-naphthyl)propanoic acid and various arylethylamines has also provided detailed information on solid-state associations and conformations, highlighting the formation of sheet structures through hydrogen bonds and C-H···π interactions. mdpi.com Similarly, the crystal structure of a complex between (R)-2-phenoxypropionic acid and (S)-alanine has been elucidated, contributing to the understanding of molecular recognition mechanisms in phenoxypropionic acid derivatives. researchgate.net

| Crystallographic Data for Selected Phenoxypropanoic Acid Analogues | ||||||||

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid researchgate.net | Triclinic | P1 | 9.345(2) | 12.602(2) | 6.741(1) | 101.37(1) | 97.42(1) | 101.75(1) |

| 3-(2,5-di-meth-oxy-phen-yl)propionic acid nih.gov | Data not fully available |

Note: The table presents available crystallographic data for analogues to infer the structural properties of this compound.

Advanced Computational and Theoretical Chemistry Investigations of 3 4 Methoxyphenoxy Propanoic Acid

Molecular Modeling and Conformational Analysis

There are no published studies that provide a detailed molecular modeling or conformational analysis of 3-(4-Methoxyphenoxy)propanoic acid. Such an analysis would typically involve:

Conformational Search: Identifying the various low-energy three-dimensional arrangements (conformers) of the molecule. This is crucial as the molecule possesses several rotatable bonds, specifically around the ether linkage and the propanoic acid chain.

Potential Energy Surface (PES) Scan: Mapping the energy changes as a function of specific dihedral angles to understand the rotational barriers and identify the most stable conformers.

Molecular Dynamics (MD) Simulations: Simulating the movement of the atoms in the molecule over time to understand its dynamic behavior, flexibility, and interactions with potential solvents.

Without dedicated research, any data table or detailed discussion on the relative energies of different conformers, key dihedral angles, or the results of molecular dynamics simulations would be purely speculative.

Quantum Chemical Calculations and Electronic Structure Analysis

No specific quantum chemical calculations for this compound have been reported. This type of investigation is fundamental for understanding the electronic nature of a molecule. Key analyses that are currently unavailable include:

Geometry Optimization: Calculation of the most stable (lowest energy) geometry of the molecule using methods like Density Functional Theory (DFT).

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are critical for predicting a molecule's reactivity, kinetic stability, and electronic transitions.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, which is used to identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

Atomic Charge Distribution: Calculation of the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) to understand the charge distribution and polarity of the molecule.

Data tables containing values for HOMO-LUMO energies, dipole moments, or specific atomic charges for this compound cannot be generated without underlying peer-reviewed computational studies.

Predictive Studies on Reactivity and Selectivity in Chemical Transformations

Predictive studies based on computational chemistry are instrumental in understanding and forecasting the behavior of a molecule in chemical reactions. For this compound, there is no published research on:

Reactivity Indices: Calculation of global and local reactivity descriptors (e.g., chemical potential, hardness, softness, and Fukui functions) derived from DFT to predict the most reactive sites within the molecule.

Reaction Mechanism Studies: Theoretical investigation of the transition states and energy profiles for potential reactions, such as esterification of the carboxylic acid group or cleavage of the ether bond.

Selectivity Predictions: Computational modeling to predict whether reactions would occur preferentially at a specific site (chemoselectivity) when multiple reactive sites are present.

Mechanistic Investigations of Biological Activities in Phenoxypropanoic Acid Derivatives

Elucidation of Receptor Interaction Mechanisms for Taste Modulation

Research into the taste modulation properties of phenoxypropanoic acid derivatives has primarily focused on the structural isomer 2-(4-methoxyphenoxy)propanoic acid (PMP), also known as lactisole. This compound is a well-documented sweetness inhibitor. scbt.com The primary mechanism for this activity is its interaction with the human sweet taste receptor, a G protein-coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).

Lactisole acts as a negative allosteric modulator, binding specifically to the transmembrane domain (TMD) of the T1R3 subunit. This binding event stabilizes the receptor in an inactive conformation, preventing it from being activated by sweet-tasting molecules. This inhibitory effect has been demonstrated against a wide array of sweeteners, including natural sugars and artificial sweeteners.

Interestingly, the sodium salt of PMP has been found to be specific to sweet taste, with studies showing no significant reduction in bitterness intensity at the concentrations tested. This specificity supports the existence of distinct receptor sites for sweet and bitter tastes.

Biochemical Pathways of Anti-inflammatory Action (e.g., Cyclooxygenase Inhibition)

Phenoxypropanoic acid derivatives, as part of the broader class of arylpropionic acids, are recognized for their anti-inflammatory properties, which are mechanistically linked to the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. scielo.org.mxyoutube.com

The primary anti-inflammatory mechanism of these derivatives is the blockade of the COX active site, preventing arachidonic acid from binding and thereby halting prostaglandin (B15479496) synthesis. mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) exhibit several modes of inhibition, including simple competitive, slow-binding, and irreversible inhibition. nih.gov

Recent research has focused on developing derivatives that selectively inhibit COX-2 over COX-1. drugs.com COX-1 is constitutively expressed and produces prostaglandins that are crucial for protecting the stomach lining and supporting platelet function. youtube.com In contrast, COX-2 is typically induced during an inflammatory response. scielo.org.mx By selectively targeting COX-2, these novel agents can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comdrugs.com

Structural studies of inhibitors bound to COX enzymes have revealed multiple interaction sites. While many acidic NSAIDs form an ionic bond with the Arginine 120 (Arg-120) residue, some can bind in an inverted orientation. nih.govresearchgate.net In this alternate conformation, the inhibitor's carboxylate group forms hydrogen bonds with Tyrosine 385 (Tyr-385) and Serine 530 (Ser-530) at the apex of the active site channel. researchgate.netnih.gov This highlights the complex and varied molecular interactions that can lead to cyclooxygenase inhibition.

Table 1: In Vitro COX-2 Inhibition Data for Selected Phenoxyacetic Acid Derivatives This table presents data for phenoxyacetic acid derivatives, which are structurally related to phenoxypropanoic acids and illustrate the principle of COX inhibition within this chemical class.

Data sourced from a study on novel phenoxyacetic acid derivatives designed as selective COX-2 inhibitors. mdpi.com

Molecular Targets and Pathways in Anticancer Research

Derivatives of propanoic acid containing a 4-hydroxyphenyl group have emerged as a promising scaffold for the development of novel anticancer agents. mdpi.com Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which are structurally similar to 3-(4-methoxyphenoxy)propanoic acid, have demonstrated their ability to reduce cancer cell viability and suppress cell migration in vitro. elsevierpure.com

A key molecular target identified for this class of compounds is tubulin . Compounds containing a 4-hydroxyphenyl substituent have been shown to act as antitubulin agents. By interfering with tubulin polymerization dynamics, these molecules disrupt the formation and function of the mitotic spindle, a critical structure for cell division. This disruption leads to an arrest of the cell cycle, ultimately inducing apoptosis (programmed cell death) in cancer cells.

Furthermore, the metabolite 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA) has also been associated with potential anticancer activities, although the specific molecular pathways are still under detailed investigation. researchgate.netnih.gov The development of these propanoic acid derivatives represents a promising avenue in cancer research, with the potential to yield new therapeutics that target fundamental cellular processes like cell division. mdpi.com

Mechanisms of Herbicidal Efficacy

Phenoxyalkanoic acids are a well-established class of herbicides. encyclopedia.pub Their mechanism of action is based on their ability to mimic the natural plant growth hormone indole-3-acetic acid (IAA), also known as auxin. encyclopedia.pubnih.gov These synthetic mimics disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, tissue damage, and ultimately, plant death. encyclopedia.pub

The primary molecular target for these auxin-mimicking herbicides is the TIR1/AFB family of F-box proteins , which are components of the SCF-TIR1/AFB ubiquitin ligase receptor complex. nih.gov The binding of the herbicide to this receptor complex triggers the degradation of Aux/IAA transcriptional repressor proteins. This degradation unleashes the activity of auxin response factors (ARFs), leading to a massive and uncontrolled transcription of auxin-responsive genes, which overwhelms the plant's normal regulatory systems.

Research on chiral phenoxyalkanoic acids like dichlorprop (B359615) and mecoprop (B166265) has shown that the herbicidal activity is often enantioselective. nih.gov The R-enantiomer typically exhibits stronger binding affinity to the TIR1-IAA7 co-receptor complex and demonstrates greater absorption and translocation within the plant compared to the S-enantiomer. nih.gov This enhanced interaction at the molecular target is a key factor driving the higher efficacy of one enantiomer over the other. nih.gov The primary dissipation route for these herbicides in soil is through bacterial degradation. researchgate.net

Microbial Transformation and Metabolic Effects in Biological Systems

The compound 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), a close structural analog and known microbial metabolite, demonstrates significant metabolic effects. mdpi.commdpi.com HMPA is not typically ingested directly but is produced by gut microbiota from the transformation of dietary polyphenols like 4-hydroxy-3-methoxycinnamic acid (ferulic acid), which is abundant in fruits, vegetables, and coffee. mdpi.commdpi.com

Once produced, HMPA exerts its effects through several pathways:

GPR41 Receptor Activation: HMPA has been identified as an agonist for the G protein-coupled receptor 41 (GPR41). researchgate.netnih.gov Activation of this receptor is crucial for improving hepatic steatosis and has anti-obesity effects, as it stimulates the lipid catabolism pathway. researchgate.netnih.gov

Modulation of Muscle Metabolism: HMPA has been shown to enhance muscle function, improving grip strength and inhibiting protein catabolism following exhaustive exercise. mdpi.comnih.gov It can promote the formation of fast-twitch muscle fibers, potentially through the activation of the IGF-1 pathway. mdpi.com In muscle tissue, it also appears to improve mitochondrial biogenesis and exercise adaptation by increasing the expression of genes such as Sirt1 and Nrf1, and enhancing AMPK phosphorylation. elsevierpure.com Studies in C2C12 skeletal myotubes showed HMPA could mitigate muscle atrophy by suppressing the expression of Atrogin-1 and MuRF-1, key proteins in muscle degradation pathways. nih.gov

Regulation of Oxidative Stress: HMPA administration can reduce oxidative stress by decreasing plasma reactive oxygen metabolites and enhancing antioxidant capacity, partly by modulating the expression of antioxidant enzymes like Sod1 and Nqo1. mdpi.comelsevierpure.com

Table 2: Observed Metabolic Effects of HMPA (a Microbial Metabolite) This table summarizes the key mechanistic actions and observed biological outcomes of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA) in biological systems.

Structure Activity Relationship Sar Studies and Molecular Design of Phenoxypropanoic Acid Analogues

Impact of Substituent Variations on Biological Potency and Selectivity

Research into related structures like phenoxyacetic acid and phenoxybenzamide derivatives provides valuable insights. For instance, in a series of 2-phenoxybenzamides developed for antiplasmodial activity, the nature of the substituent on the phenoxy ring was found to be crucial. Replacing a 4-fluorophenoxy group with an unsubstituted phenoxy or a 4-acetamidophenoxy group led to a noticeable decrease in activity, highlighting the favorable influence of the aryloxy substituent. mdpi.com Specifically, a 4-fluorophenoxy substituent was generally found to have an advantageous effect on activity. mdpi.com

Similarly, studies on phenoxy acetic acid derivatives as selective COX-2 inhibitors have shown that specific substitutions are key to potency. Compounds featuring certain hydrazide moieties demonstrated significant COX-2 inhibition, indicating powerful pharmacological potential. nih.gov The position of substituents also plays a critical role. In one study, moving a substituent from the meta position to the para position on a benzamide (B126) ring resulted in a compound with the highest activity and selectivity of all tested compounds in that series. mdpi.com

The electronic properties of substituents are also a determining factor. In the design of β3-adrenergic receptor agonists based on an aryloxypropanolamine scaffold, the presence of polar functional groups such as hydroxyl (OH), amino (NH2), and fluorine (F) was found to yield potent candidates. mdpi.com These polar groups are thought to be important for interacting with specific amino acid residues, like Arg315, in the receptor's binding site. mdpi.com

These findings underscore a general principle in the SAR of phenoxypropanoic acid analogues: the type, position, and electronic nature of substituents on the phenoxy ring are critical determinants of both biological potency and selectivity.

Table 1: Impact of Substituent Variation on Biological Activity of Phenoxy-Based Analogues

| Base Scaffold | Substituent Variation | Observed Effect on Activity | Reference |

|---|---|---|---|

| 2-Phenoxybenzamide | Replacement of 4-fluorophenoxy with 4-phenoxy | Decreased antiplasmodial activity | mdpi.com |

| 2-Phenoxybenzamide | Shift of N-Boc piperazinyl from meta to para | Significantly increased antiplasmodial activity and selectivity | mdpi.com |

| Aryloxypropanolamine | Addition of polar groups (OH, NH2, F) at position 5 of an imidazole (B134444) ring | Increased β3-adrenergic receptor agonist activity | mdpi.com |

Stereochemical Influence on Pharmacological Profiles

Many biologically active molecules, including 3-(4-Methoxyphenoxy)propanoic acid, are chiral. This means they exist as two non-superimposable mirror images known as enantiomers (typically designated as R- and S-forms). Living systems are inherently chiral, composed of chiral building blocks like amino acids and sugars. nih.gov Consequently, the two enantiomers of a chiral drug can interact differently with biological targets such as enzymes and receptors. nih.govresearchgate.net

This stereoselectivity can lead to significant differences in the pharmacological and toxicological profiles of the individual enantiomers. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other (the distomer) might be less active, inactive, or even contribute to undesirable side effects. researchgate.net

The use of single-enantiomer drugs, or "chiral switches," has become a significant strategy in drug development. This approach can lead to:

Simpler and more selective pharmacological profiles: By isolating the more active enantiomer (the eutomer), a more targeted therapeutic effect can be achieved. nih.gov

Improved therapeutic indices: A better therapeutic index may be obtained by eliminating the side effects associated with the less active or toxic enantiomer. nih.govresearchgate.net

Simpler pharmacokinetics: Enantiomers can be metabolized at different rates, and using a single isomer can lead to more predictable absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

For phenoxypropanoic acids, the chiral center is located at the alpha-carbon of the propanoic acid moiety. The spatial arrangement of the substituents around this center dictates how the molecule fits into its biological target. Therefore, the R-enantiomer and the S-enantiomer of this compound can exhibit distinct biological activities. Separating and testing the individual enantiomers is crucial to fully understand their pharmacological potential and to develop a safer and more effective therapeutic agent. researchgate.net

Rational Design of Novel Chemical Entities

Rational drug design leverages the understanding of a biological target's structure and the SAR of existing molecules to create new, improved chemical entities. This approach is a departure from the traditional method of screening large libraries of compounds at random. For phenoxypropanoic acid analogues, rational design involves a targeted strategy based on known SAR and stereochemical principles.

The process often begins with a "hit" or "lead" compound, which is a molecule known to have some desired biological activity. Using computational tools and a deep understanding of chemical principles, medicinal chemists design modifications to this lead compound to enhance its properties. For example, if SAR studies indicate that an electron-withdrawing group at a specific position on the phenoxy ring increases potency, new analogues incorporating such groups will be synthesized. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful tools in rational design. mdpi.com These computational methods build a model that correlates the three-dimensional properties (like steric and electrostatic fields) of a series of molecules with their biological activity. This model can then be used to predict the activity of novel, unsynthesized compounds, guiding chemists to prioritize the synthesis of the most promising candidates. mdpi.com

For instance, based on 3D-QSAR models of aryloxypropanolamine agonists, researchers have designed new derivatives predicted to have higher activity. The models suggested that incorporating polar groups and additional rings like benzimidazole (B57391) could improve activity by facilitating better interaction with the target receptor. mdpi.com Similarly, recognizing that the 4-hydroxyphenyl group is a promising pharmacophore for developing anticancer compounds has led to the synthesis and evaluation of new derivatives built upon this scaffold. researchgate.net This targeted approach emphasizes the therapeutic potential and helps in profiling the safety of new analogues for managing specific conditions. nih.gov

Applications in Chemical Synthesis and Advanced Materials Research

Role as a Synthetic Intermediate for Pharmaceutical and Agrochemical Precursors

While the molecular structure of 3-(4-Methoxyphenoxy)propanoic acid contains moieties common in bioactive molecules, specific examples of its direct use as a key intermediate in the synthesis of commercialized pharmaceuticals or agrochemicals are not readily found in surveyed literature. In principle, the carboxylic acid function can be converted to esters, amides, or other derivatives, and the aromatic ring can undergo further substitution, making it a potentially useful, though not widely cited, building block.

Research on structurally similar compounds, such as other phenoxypropanoic acid derivatives, shows broad applications. For instance, the related class of aryloxyphenoxypropionate herbicides is well-established, though these are typically derived from 2-(4-aryloxyphenoxy)propionic acids. cas.org Similarly, various propanoic acid derivatives have been investigated for antimicrobial properties. nih.gov However, direct evidence linking this compound to such specific end-products is not currently available.

Contribution to the Development of Specialty Chemicals and Functional Materials

The development of specialty chemicals often relies on unique molecular scaffolds. This compound could theoretically serve in the creation of functional materials where its specific combination of aromatic, ether, and carboxylic acid groups imparts desired properties. These could include applications in coatings, resins, or as a component in the synthesis of more complex molecules for material science. However, specific research findings detailing its contribution to the development of named specialty chemicals or functional materials are sparse.

One documented synthesis route for this compound involves the hydrolysis of 2-(4-Methoxyphenoxy)cyanoethane. lookchem.com This indicates its place within a network of chemical transformations that could lead to various specialty products.

Integration into Polymer Chemistry for Novel Material Synthesis

The structure of this compound makes it a candidate for integration into polymers. The carboxylic acid group can participate in polymerization reactions, such as polyesterification or polyamidation, to form the polymer backbone. The phenoxy side group could influence the final properties of the polymer, such as thermal stability, solubility, and mechanical characteristics.

Despite this theoretical potential, a review of current literature did not yield specific examples or research studies where this compound has been explicitly used as a monomer or modifying agent in polymer synthesis. The field of polymer chemistry often utilizes bifunctional molecules to build polymer chains, and while this compound possesses a reactive carboxylic acid, its monofunctional nature in that regard would typically position it as a chain-terminating or side-chain-grafting agent unless other functionalities on the molecule are activated.

Analytical Method Development for 3 4 Methoxyphenoxy Propanoic Acid and Its Metabolites

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental to the separation and quantification of 3-(4-Methoxyphenoxy)propanoic acid from its starting materials, intermediates, and potential degradation products. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode, is a primary technique for these applications.

The purity of this compound is typically assessed using a stability-indicating HPLC method. Such methods are designed to separate the main compound from all potential impurities and degradation products. A typical method would employ a C18 column with a gradient elution system. The mobile phase often consists of an aqueous component, such as a phosphate (B84403) buffer adjusted to an acidic pH, and an organic modifier like acetonitrile (B52724) or methanol. The acidic mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on the reverse-phase column. Detection is commonly performed using a UV detector, set at a wavelength where the methoxyphenoxy chromophore exhibits maximum absorbance.

For quantification, a validated HPLC method is essential. Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and includes the assessment of parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). A well-validated method ensures that the analytical results are reliable and reproducible.

Table 1: Representative HPLC Parameters for Purity Assessment and Quantification

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 226 nm |

| Injection Volume | 10 µL |

Hyphenated Techniques for Structural Confirmation and Trace Analysis

For the unambiguous identification of this compound and the characterization of unknown impurities or metabolites, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the specificity of a spectroscopic detector.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used hyphenated technique for this purpose. In LC-MS, the eluent from the HPLC column is introduced into a mass spectrometer. The mass spectrometer provides information about the molecular weight of the analyte and its fragmentation pattern, which allows for its definitive identification. For trace analysis, such as the detection of impurities at very low levels, LC-MS offers significantly higher sensitivity and selectivity compared to UV detection alone.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of volatile derivatives of this compound. Prior to analysis by GC-MS, the non-volatile carboxylic acid would typically need to be derivatized to a more volatile ester form.

Table 2: Typical Mass Spectrometry Parameters for Structural Confirmation

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

| Collision Gas | Argon or Nitrogen (for MS/MS fragmentation) |

Bioanalytical Methods for Detection in Biological Matrices

The analysis of this compound and its metabolites in biological fluids such as plasma, urine, or tissue homogenates presents unique challenges due to the complexity of the sample matrix. Bioanalytical methods must be highly selective and sensitive to accurately measure the low concentrations of the analyte and its metabolites that are often present.

LC-MS/MS (tandem mass spectrometry) is the gold standard for bioanalytical quantification. These methods typically involve a sample preparation step to remove proteins and other interfering substances. Common sample preparation techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard, a molecule structurally similar to the analyte, is added to the sample at the beginning of the preparation process to correct for any variability during sample handling and analysis.

The development of a robust bioanalytical method requires careful optimization of the chromatographic conditions to separate the analyte from endogenous matrix components and the mass spectrometric parameters to achieve the desired sensitivity and selectivity. The method must be fully validated according to regulatory guidelines, which include assessments of selectivity, accuracy, precision, recovery, matrix effect, and stability. Potential metabolites of this compound that would be monitored in bioanalytical studies include glucuronide and sulfate (B86663) conjugates, which are common metabolic pathways for phenolic compounds.

Table 3: Key Considerations for Bioanalytical Method Development

| Aspect | Key Objective | Common Techniques |

| Sample Preparation | Removal of interferences, concentration of the analyte | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction |

| Chromatography | Separation from endogenous compounds and metabolites | Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis |

| Detection | High sensitivity and selectivity | Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) |

| Internal Standard | Correction for analytical variability | Stable isotope-labeled analyte or a close structural analog |

Future Research Directions and Perspectives

Unexplored Biological Activities and Therapeutic Potentials

While initial studies have hinted at the biological relevance of phenoxypropanoic acid derivatives, a vast landscape of potential therapeutic applications remains uncharted. Future investigations should systematically screen 3-(4-methoxyphenoxy)propanoic acid and its analogues against a wide array of biological targets.

Derivatives of similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have shown potential as scaffolds for developing anticancer and antioxidant candidates. mdpi.com For instance, certain derivatives were found to reduce the viability of A549 lung cancer cells and inhibit their migration. mdpi.com The presence of a phenolic group in these related compounds is thought to contribute to their antioxidant properties by donating hydrogen atoms to neutralize reactive oxygen species (ROS). mdpi.com This suggests that this compound, with its related structure, could be a starting point for designing novel therapeutic agents.

Furthermore, a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has demonstrated effects on muscle health, including enhancing grip strength and inhibiting protein breakdown after exhaustive exercise in mice. mdpi.com Although HMPA has a hydroxyl group instead of a methoxy (B1213986) group at the 4-position, these findings suggest that the core structure may interact with biological pathways related to muscle function and metabolism. mdpi.com Exploring the potential of this compound in these areas could yield significant discoveries.

Green Chemistry Approaches in Synthesis

The development of environmentally benign and efficient synthetic routes for this compound is a critical area for future research. Traditional chemical synthesis methods can be harsh, involving high temperatures and yielding byproducts that are difficult to separate. google.com

Future synthetic strategies should focus on the principles of green chemistry, aiming to reduce waste, lower energy consumption, and utilize renewable resources. This includes the exploration of catalytic methods, which can offer higher selectivity and efficiency. rsc.org For instance, the use of phase transfer catalysts has been explored to improve the conversion efficiency and lower the reaction temperature in the synthesis of the related compound 2-(4-methoxyphenoxy)-propionic acid. google.com Similar innovative approaches could be adapted for the synthesis of this compound.

The investigation of biocatalytic methods, using enzymes or whole-cell systems, represents another promising avenue. These methods can offer high specificity and operate under mild conditions, aligning well with the goals of green chemistry.

Advanced Materials and Nanotechnology Integration

The unique chemical structure of this compound makes it a candidate for integration into advanced materials and nanotechnology. Its functional groups, including the carboxylic acid and ether linkages, provide potential sites for polymerization or for grafting onto the surfaces of nanoparticles.

Future research could explore the use of this compound as a monomer or a modifying agent in the creation of novel polymers with tailored properties. These materials could find applications in drug delivery systems, biodegradable plastics, or specialized coatings.

In the realm of nanotechnology, this compound could be used to functionalize nanoparticles, enhancing their stability, biocompatibility, or targeting capabilities for biomedical applications. The aromatic and acidic components of the molecule could influence its self-assembly properties, leading to the formation of unique nanostructures with interesting optical or electronic properties.

Interdisciplinary Research with Biological Systems

A deeper understanding of how this compound interacts with complex biological systems is essential for unlocking its therapeutic potential. This will require a highly interdisciplinary research approach, combining chemistry, biology, pharmacology, and computational modeling.

Future studies should aim to elucidate the molecular mechanisms of action of this compound and its derivatives. This includes identifying specific protein targets, understanding its metabolic fate, and characterizing its pharmacokinetic and pharmacodynamic profiles. Advanced analytical techniques and "omics" technologies (genomics, proteomics, metabolomics) will be invaluable in these investigations.

Collaborations between synthetic chemists, who can design and create novel derivatives, and biologists, who can evaluate their efficacy and safety in cellular and animal models, will be crucial. This synergistic approach will accelerate the discovery and development of new therapeutic applications.

Challenges and Opportunities in Translational Research

Translating promising laboratory findings into clinically effective treatments presents both challenges and opportunities. A significant hurdle in drug development is navigating the complex and rigorous process of preclinical and clinical trials.

For this compound and its derivatives, a key challenge will be to optimize their pharmacological properties, including solubility, stability, and bioavailability, to ensure they can be effectively delivered to their target sites in the body. Overcoming these hurdles will require innovative formulation strategies and a thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Despite these challenges, the potential rewards are substantial. The development of novel therapeutics based on this chemical scaffold could address unmet medical needs in areas such as oncology and metabolic disorders. The opportunity to develop new chemical entities with unique mechanisms of action is a strong driver for continued research and investment in this area. Strategic partnerships between academic research institutions and the pharmaceutical industry will be vital to successfully bridge the gap between basic science and clinical application. thegoodscentscompany.com

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Methoxyphenoxy)propanoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-methoxyphenol with β-propiolactone derivatives under basic conditions. Enantiomeric purity is critical for biological studies; chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended for resolving enantiomers. For example, Rathbone et al. (1989) used chiral HPLC to analyze 2-(4-methoxyphenoxy)propanoic acid enantiomers in roasted coffee beans, achieving baseline separation .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the methoxyphenoxy and propanoic acid moieties.

- LC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) in negative mode for high sensitivity.

- FT-IR : Identify functional groups (e.g., C-O-C stretching at 1250 cm for the methoxy group).

Advanced Research Questions

Q. How do the metabolic pathways of this compound differ between in vitro and in vivo systems?

- Methodological Answer :

- In vitro : Incubate with liver microsomes (e.g., human S9 fractions) to study phase I oxidation and phase II conjugation. Monitor sulfation (via SULT1A3) and glucuronidation (via UGT1A1) using isotopically labeled cofactors (e.g., S-PAPS for sulfation) .

- In vivo : Administer the compound to model organisms (e.g., mice) and collect urine/plasma. Use SPE (solid-phase extraction) coupled with LC-MS to identify metabolites like 3-(4-methoxyphenyl)propanoic acid-O-sulfate and O-glucuronide .

- Key Finding : In mice, 3-(4-methoxyphenyl)propanoic acid undergoes dehydroxylation to yield 3-(3,4-dihydroxyphenyl)propanoic acid, which is further metabolized into hippuric acid via α-oxidation .

Q. What advanced strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Comparative Dose-Response Studies : Test the compound at physiological concentrations (e.g., 1–100 µM) in cell lines (e.g., HepG2 for hepatotoxicity) to reconcile discrepancies in cytotoxicity data.

- Isomer-Specific Analysis : Use chiral columns to differentiate enantiomers, as biological activity may vary significantly between R and S forms .

- Metabolite Profiling : Compare metabolite signatures across studies to identify confounding factors (e.g., microbial degradation in gut models vs. hepatic metabolism) .

Q. How can researchers differentiate positional isomers of metabolites derived from this compound?

- Methodological Answer :

- Tandem MS/MS : Use diagnostic fragmentation patterns (e.g., loss of HO or CO) to distinguish between 3-(3-hydroxy-4-methoxyphenyl)propanoic acid and 3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

- Isotopic Labeling : Synthesize deuterated analogs (e.g., H at the methoxy group) to track metabolic transformations .

Q. What strategies are effective for quantifying trace levels of this compound in complex biological matrices?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。